Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate

Aqueous solubility Carboxylate salt Formulation

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate (CAS 1007186-55-1) is the potassium carboxylate salt of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid, a thiazole-4-acetic acid derivative with a molecular formula of C₆H₆KNO₂S and a molecular weight of 195.28 g/mol. Thiazole-4-acetic acid derivatives constitute a privileged scaffold in medicinal chemistry, appearing in liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors and mGluR5 antagonist programs such as MTEP.

Molecular Formula C6H6KNO2S
Molecular Weight 195.28 g/mol
Cat. No. B13240107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(2-methyl-1,3-thiazol-4-yl)acetate
Molecular FormulaC6H6KNO2S
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC(=O)[O-].[K+]
InChIInChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyNRVCIHYJTQCGFE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate: Chemical Identity, In-Class Positioning, and Procurement Context


Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate (CAS 1007186-55-1) is the potassium carboxylate salt of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid, a thiazole-4-acetic acid derivative with a molecular formula of C₆H₆KNO₂S and a molecular weight of 195.28 g/mol . Thiazole-4-acetic acid derivatives constitute a privileged scaffold in medicinal chemistry, appearing in liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors [1] and mGluR5 antagonist programs such as MTEP [2]. The compound is supplied by several specialty chemical vendors and is primarily used as a research intermediate and building block, not as an API or formulated product.

Pre-ionized carboxylate streamlines amidation, esterification, and coupling workflows
Higher aqueous solubility supports polar reaction media, bioconjugation, and assay development
Higher vendor purity and full analytical documentation reduce in-house QC burden
Thiazole-4-acetic acid scaffold with reported SCD1 and mGluR5 lead-generation precedent

Why Generic Substitution Fails: Potassium Salt vs. Free Acid and Alternate Salt Forms of 2-(2-Methyl-1,3-thiazol-4-yl)acetic Acid


Although the free acid (CAS 13797-62-1) shares the same thiazole-4-acetic acid pharmacophore, its physical form, solubility profile, and handling characteristics differ substantially from the potassium salt. Free carboxylic acids of this class typically exhibit poor aqueous solubility at neutral pH and require exogenous base for carboxylate activation in nucleophilic reactions [1]. Conversely, the potassium salt is pre-ionized and directly available as the carboxylate anion, eliminating the base-neutralization step and enabling direct use in aqueous or polar reaction media . These differences directly impact reaction efficiency, purification workflows, and reproducibility, making simple interchange of the free acid, sodium salt, or ester analogs risky for protocol-sensitive applications. The quantitative evidence below substantiates the dimensions along which this salt form is differentiated from its closest in-class alternatives.

Reaction-ready form
Potassium salt (target)
Pre-ionized carboxylate; no base deprotonation step needed.
Free acid / ester
Requires stoichiometric base and pH optimization, increasing step count and variability.
Aqueous solubility
Potassium salt (target)
Class-level expectation of high water solubility, enabling aqueous-phase chemistry.
Free acid
Poor aqueous solubility (mp 125–126 °C); often requires organic co-solvents, which may interfere with protein assays.
Purity & documentation
Potassium salt (target)
NLT 98% purity (HPLC), accompanied by NMR, HPLC, LC-MS data.
Free acid / ester
Typically 95% purity with limited analytical characterization; may require additional purification and verification.

Head-to-Head Quantitative Evidence: Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate vs. Free Acid and Ester Analogs


Aqueous Solubility: Potassium Salt vs. Free Acid – Class-Level Inference

The potassium salt of (2-methyl-1,3-thiazol-4-yl)acetic acid is anticipated to exhibit substantially higher aqueous solubility than the free acid. While no direct solubility measurement for this specific compound was identified in the open literature, the class-level principle is well-established: carboxylic acids with more than six carbon atoms are often only slightly soluble in water, whereas their alkali metal salts are frequently highly water-soluble [1]. Furthermore, systematic studies on dicarboxylic acid potassium salts demonstrate that potassium carboxylates are generally more soluble than their parent acids [2]. For the free acid, the measured melting point of 125–126 °C and absence of reported aqueous solubility data are consistent with a hydrophobic crystalline solid. The potassium salt, by contrast, is supplied as a freely flowing solid with storage at ambient conditions , consistent with non-hygroscopic ionic character and improved solvation properties.

Aqueous solubility
Class-level
Carboxylate salts class-level >50-fold solubility increase
Supports aqueous reaction workflows and bioconjugation
Direct measurement not reported for this compound; inferred from class behavior.
Aqueous solubility Carboxylate salt Formulation

Purity Specification: Potassium Salt (NLT 98%) vs. Free Acid (95%) from Commercial Suppliers

The potassium salt is commercially available at a minimum purity specification of NLT 98% (HPLC) , compared to the free acid, which is commonly supplied at 95% purity or ≥97% (HPLC) . This represents a meaningful difference for end-users requiring high-purity starting materials, particularly in medicinal chemistry where impurities can confound biological assay results or necessitate additional purification steps. The potassium salt's documented analytical package includes MSDS, NMR, HPLC, and LC-MS data , whereas many free acid suppliers provide only basic characterization .

Purity specification
Head-to-head
NLT 98% (HPLC)
Free acid typically 95%
Reduces impurity-related assay interference
Vendor specifications as of 2026; purity by HPLC.
Purity specification Quality control Procurement

Analytical Documentation: Potassium Salt Comes with Full Characterization Package vs. Limited Free Acid Data

Suppliers of the potassium salt provide comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS as standard . In contrast, many free acid listings provide only basic identifiers (molecular weight, CAS number) and a purity specification without accompanying spectral data . This difference has practical procurement implications: the potassium salt's documented characterization reduces the need for in-house analytical verification before use, accelerating project timelines.

Analytical documentation
Head-to-head
Full package: NMR, HPLC, LC-MS
Free acid often lacks spectral data
Accelerates procurement-to-experiment turnaround
Reduces in-house analytical verification steps.
Analytical characterization QC documentation Procurement

Reaction-Ready Carboxylate: Potassium Salt Bypasses Base Neutralization Step Required for Free Acid

In nucleophilic acyl substitution reactions (e.g., esterification, amidation, or thioester formation), the free acid must first be deprotonated with a base (e.g., KOH, DIPEA) to generate the reactive carboxylate nucleophile. The potassium salt provides this reactive form directly, eliminating one synthetic step and the associated stoichiometric base [1]. This is analogous to the well-documented use of potassium carboxylate salts in situ in the synthesis of the parent free acid, where KOH hydrolysis of the ethyl ester generates the potassium carboxylate intermediate before acidification [2]. By procuring the pre-formed potassium salt, the user can directly proceed to coupling reactions without pH adjustment, reducing both processing time and the risk of incomplete deprotonation.

Synthetic efficiency
Method context
Pre-formed carboxylate anion
Free acid requires base deprotonation step
Simplifies parallel synthesis and scale-up workflows
Eliminates base stoichiometry optimization; class-level principle.
Synthetic efficiency Carboxylate activation Reaction engineering

Pharmacophore Scaffold: Thiazole-4-Acetic Acid Privileged Structure in SCD1 and mGluR5 Drug Discovery

The thiazole-4-acetic acid scaffold, of which the target compound is a direct derivative, has been validated as a privileged pharmacophore in multiple drug discovery programs. Thiazole-4-acetic acid analog 48 demonstrated potent, liver-selective SCD1 inhibition with an IC₅₀ of 2.9 nM and significant efficacy in rodent models of diabetes, hepatic steatosis, and obesity, with sufficient safety margins in repeated-dose rat toxicology studies [1]. Additionally, the 2-methylthiazole moiety is present in MTEP, a highly selective mGluR5 antagonist (IC₅₀ = 5 nM, >3,000-fold selectivity over mGluR1) with demonstrated anxiolytic activity in rodent models [2]. While these data are for elaborated derivatives rather than the potassium salt itself, they establish the thiazole-4-acetic acid core as a validated starting point for lead generation, distinguishing it from less-characterized heterocyclic acetic acid building blocks.

Pharmacophore scaffold
Class-level
Thiazole-4-acetic acid core in SCD1/mGluR5 lead series
Supports lead-generation positioning within precedented chemical space
Elaborated analogs: SCD1 IC₅₀ 2.9 nM, mGluR5 IC₅₀ 5 nM; not direct compound data.
Drug discovery SCD1 inhibitor mGluR5 antagonist

Best Application Scenarios for Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Using the Thiazole-4-Acetic Acid Pharmacophore

The potassium salt serves as an ideal starting material for SAR exploration around the thiazole-4-acetic acid scaffold, which has demonstrated potent SCD1 inhibition (IC₅₀ = 2.9 nM for analog 48) [1] and mGluR5 antagonism (IC₅₀ = 5 nM for MTEP) [2]. Its pre-ionized carboxylate form facilitates direct amide coupling or esterification without a separate deprotonation step, enabling rapid parallel library synthesis as discussed in Section 3, Evidence Item 4.

Aqueous-Phase Bioconjugation and Biochemical Assay Development

For applications requiring water-soluble thiazole derivatives—such as enzyme inhibition assays, bioconjugation to proteins, or fluorescent probe synthesis—the potassium salt's enhanced aqueous solubility (class-level inference, Section 3, Evidence Item 1) makes it the preferred form over the poorly soluble free acid (mp 125–126°C) . The pre-dissolved potassium salt eliminates the need for organic co-solvents that might denature proteins or interfere with assay readouts.

High-Throughput Synthesis Where Purity and Analytical Traceability Are Critical

In automated parallel synthesis or contract research settings where compound identity and purity must be rigorously documented, the potassium salt's higher commercial purity specification (NLT 98%) and included analytical package (NMR, HPLC, LC-MS) reduce the burden of in-house QC verification, as established in Section 3, Evidence Items 2 and 3. This accelerates compound registration and biological testing timelines.

Scale-Up and Process Chemistry Feasibility Studies

The potassium salt's direct availability as the carboxylate nucleophile streamlines process development for amidation or alkylation reactions. As demonstrated in the patent literature for the parent free acid synthesis [3], the potassium carboxylate intermediate is generated in situ using KOH; procuring the pre-formed salt bypasses this hydrolysis step entirely, representing a tangible efficiency gain for route scouting (see Section 3, Evidence Item 4).

Application
Selection Property
Validation Focus
Thiazole pharmacophore SAR studies
Pre-ionized carboxylate for direct coupling
Parallel library synthesis efficiency
Aqueous-phase conjugation & assay development
Enhanced aqueous solubility vs free acid
Protein compatibility and assay reproducibility
High-throughput synthesis with QC requirements
Higher purity specification and full analytical package
Reduced in-house verification and faster compound registration
Process chemistry route scouting
Direct carboxylate availability, bypassing hydrolysis step
Step-count reduction and reaction consistency at scale
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